Protoporphyrin cobalt(II) salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

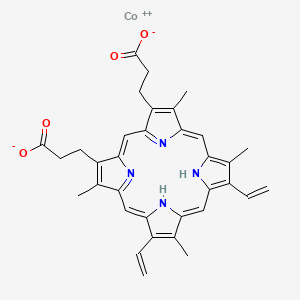

Protoporphyrin cobalt(II) salt, also known as this compound, is a useful research compound. Its molecular formula is C34H32CoN4O4 and its molecular weight is 619.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Protoporphyrin cobalt(II) is recognized for its catalytic properties in numerous chemical reactions. The compound has been employed in:

- Oxidation Reactions : Cobalt(II) porphyrins are effective catalysts for the oxidation of various substrates, including alcohols and hydrocarbons. They facilitate reactions via the generation of reactive oxygen species, enhancing reaction rates and selectivity .

- C-H Activation : These compounds have shown promise in catalyzing benzylic C-H aminations and alkene insertions, which are crucial for synthesizing complex organic molecules .

- Electrochemical Applications : Protoporphyrin cobalt(II) serves as an electrode material in electrochemical cells, contributing to efficient energy conversion processes such as CO2 reduction and oxygen evolution reactions .

Biomedical Applications

The biomedical potential of protoporphyrin cobalt(II) is noteworthy, particularly in cancer treatment and diagnostic imaging:

- Photodynamic Therapy (PDT) : Protoporphyrin cobalt(II) has been investigated as a photosensitizer in PDT, where it generates singlet oxygen upon light activation. This property is utilized to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues .

- Oxygen Transport : Studies have demonstrated that cobalt(II) porphyrins can enhance oxygen binding and transport properties in polymeric membranes. This application is particularly relevant for developing advanced respiratory support systems and artificial blood substitutes .

- Antimicrobial Activity : Research indicates that protoporphyrin cobalt(II) exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in photodynamic inactivation of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Environmental Applications

Protoporphyrin cobalt(II) also plays a role in environmental science:

- Bioremediation : The compound has been studied for its potential use in bioremediation processes. It can interact with microbial communities that utilize protoporphyrins as precursors for heme synthesis, thereby influencing the degradation of pollutants .

- Sensors : Cobalt(II) porphyrins have been incorporated into sensor technologies for detecting various analytes due to their selective optical responses to environmental changes .

Summary of Findings

The following table summarizes key findings related to the applications of protoporphyrin cobalt(II):

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Catalysis | Oxidation reactions, C-H activation | High reactivity, selectivity |

| Biomedical | Photodynamic therapy, oxygen transport | Singlet oxygen generation |

| Environmental Science | Bioremediation, sensors | Interaction with microbial systems |

| Antimicrobial Activity | Treatment against MRSA | Effective photodynamic action |

Eigenschaften

Molekularformel |

C34H32CoN4O4 |

|---|---|

Molekulargewicht |

619.6 g/mol |

IUPAC-Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate;cobalt(2+) |

InChI |

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q;+2/p-2 |

InChI-Schlüssel |

DQOHHIZCWHDXOB-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Co+2] |

Synonyme |

cobalt protoporphyrin cobalt protoporphyrin IX cobalt(III) protoporphyrin IX cobaltiprotoporphyrin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.